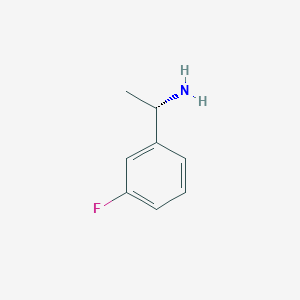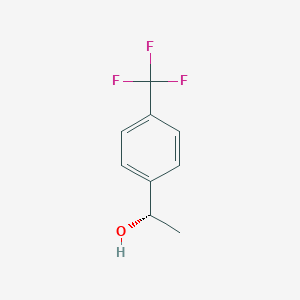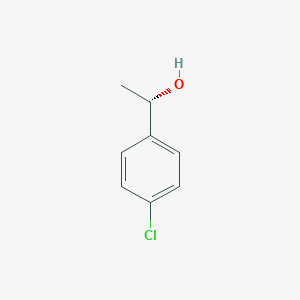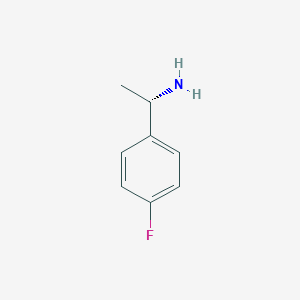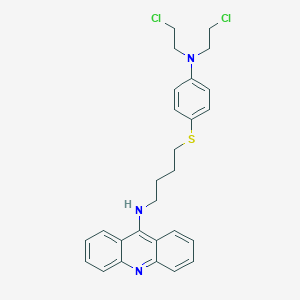
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pentanoic acid, which is a five-carbon chain carboxylic acid. The presence of the benzyloxy carbonyl amino group and the propanamido group suggests that it might be a peptide or a peptide-like compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the amino and carboxylic acid functional groups .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the amino group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid and amino groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Aplicaciones Científicas De Investigación
Catalysis
- Application Summary : Such compounds can be used as catalysts or co-catalysts in various chemical reactions, including carbonylation to produce α,β-unsaturated carbonyl compounds .
- Methods : The compound could be used in a catalytic system to improve the efficiency of the reaction or to enable new pathways for chemical synthesis .
Peptidomimetics
- Application Summary : The compound could be employed in the synthesis of peptidomimetics, which are small molecules designed to mimic the biological activity of peptides .
- Methods : Utilizing the Ugi reaction with amino acid-derived components, the compound could be transformed into piperazine-based scaffolds .
- Results : These peptidomimetics could exhibit promising antiproliferative activity against certain cancer cell lines .
Catalytic Synthesis of α,β-Unsaturated Carbonyl Compounds
- Application Summary : This compound could be used in catalytic reactions to synthesize α,β-unsaturated carbonyl compounds, which are important building blocks in organic chemistry .
- Methods : Carbonylation reactions could be employed, representing an atom-efficient toolbox to convert various substrates into valuable α,β-unsaturated carbonylated products .
Synthesis of Piperazine-Based Peptidomimetics
- Application Summary : The compound might be used in the synthesis of piperazine-based minimalist peptidomimetics, potentially useful for the synthesis of small-molecule protein-protein interaction (PPI) modulators .
- Methods : An Ugi reaction with amino acid-derived components could be applied, leading to the synthesis of scaffolds characterized by the presence of L-Ala and/or L-Phe-derived side chains .
- Results : Preliminary biological evaluation has shown promising antiproliferative activity against certain cancer cell lines .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQTWFBFEXBEQX-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


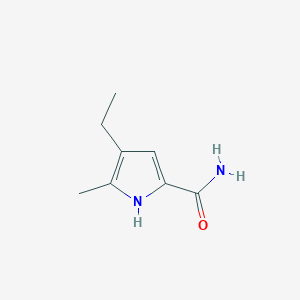
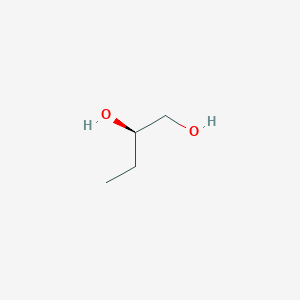
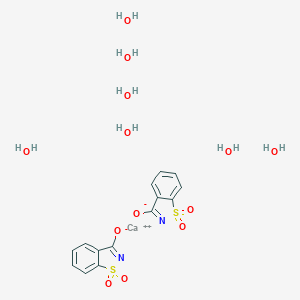
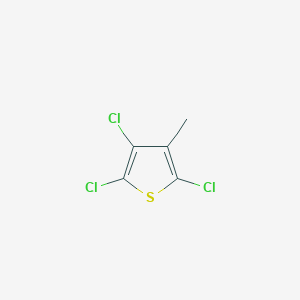
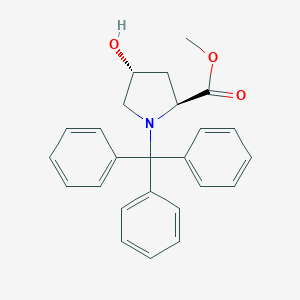

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)
